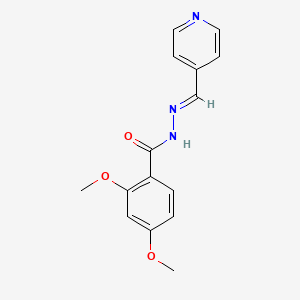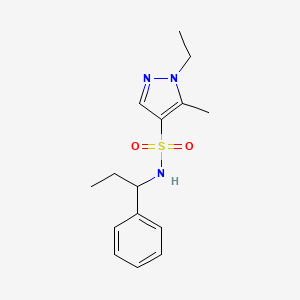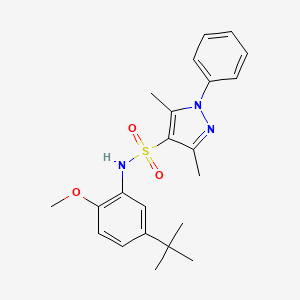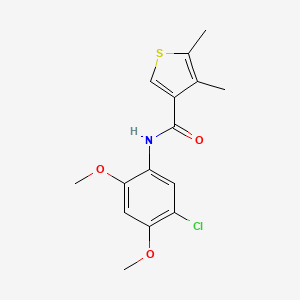
2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide
Vue d'ensemble
Description
2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide involves the inhibition of 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide. 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide is a protein kinase that is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide, this compound prevents the activation of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, while in vivo studies have shown that it can reduce tumor growth and metastasis. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide in lab experiments is its specificity for 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide. Unlike other compounds that may inhibit multiple kinases, this compound specifically targets 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide, making it a valuable tool for studying the role of 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide in cancer. However, one limitation of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide. One area of interest is the development of more potent and selective 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide inhibitors. Additionally, researchers are exploring the potential of combining 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for further studies to determine the optimal dosage and administration of this compound for cancer treatment.
Applications De Recherche Scientifique
2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide has been extensively studied for its potential applications in cancer treatment. Specifically, it has been shown to inhibit 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide, a protein kinase that plays a crucial role in cell proliferation and migration. By inhibiting 2,4-dimethoxy-N'-(4-pyridinylmethylene)benzohydrazide, this compound has the potential to prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-12-3-4-13(14(9-12)21-2)15(19)18-17-10-11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZXFLHZUFUHHO-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN=CC2=CC=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4778158.png)
![9-ethyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4778167.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4778168.png)
![propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B4778176.png)


![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4778195.png)
![1-(3-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4778198.png)

![4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate](/img/structure/B4778216.png)
![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)